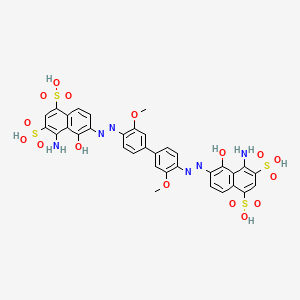

Direct Blue 1 acid

Beschreibung

Significance of Azo Dyes in Contemporary Chemical Research

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries. nih.gov Their significance in contemporary chemical research stems from several key aspects:

Versatile Synthesis: The synthesis of azo dyes through diazotization and coupling reactions is a cornerstone of industrial organic chemistry, offering a straightforward method to produce a vast array of colors. nih.gov This synthetic flexibility allows for the targeted design of dyes with specific properties.

Rich Chromophoric Properties: The extended π-electron systems created by the azo linkages and aromatic rings are responsible for their strong absorption of light in the visible spectrum, making them ideal for studying light-matter interactions and developing new optical materials. govinfo.gov

Environmental and Toxicological Relevance: The widespread use of azo dyes has led to significant research into their environmental fate and toxicological effects. cdnsciencepub.com Studies on their degradation and the potential carcinogenicity of their breakdown products, such as benzidine (B372746) derivatives, are crucial areas of environmental science and toxicology. nih.govnih.gov

Novel Applications: Beyond their traditional use as colorants, researchers are exploring novel applications of azo dyes in fields such as nonlinear optics, liquid crystal displays, and as biological stains and probes. nih.gov

Historical Trajectories and Evolving Research Landscapes of Direct Blue 1

The research landscape of Direct Blue 1 has evolved significantly since its initial synthesis. Early research primarily focused on its application as a textile dye, optimizing dyeing processes and improving its fastness properties on cellulosic fibers. fibre2fashion.com

The mid-20th century saw an expansion of its use into other areas, such as a biological stain and in the paper and leather industries. nih.gov This period also marked the beginning of toxicological investigations, with studies examining the potential health effects associated with benzidine-based dyes. govinfo.govnih.gov

In recent decades, the research focus has shifted dramatically towards the environmental implications of Direct Blue 1. A significant body of work has been dedicated to developing methods for its removal from wastewater, including adsorption, biodegradation, and advanced oxidation processes. researchgate.netmdpi.comresearchgate.net Spectroscopic techniques like Raman and UV-visible spectroscopy have been employed to study its interaction with various substrates and its tautomeric forms in different media. researchgate.net

Identification of Current Research Gaps and Future Directions for Direct Blue 1 Studies

Despite extensive research, several gaps remain in our understanding of Direct Blue 1, presenting opportunities for future investigation:

Comprehensive Toxicological Profiling: While initial studies have highlighted the potential toxicity of benzidine-based dyes, a more comprehensive understanding of the long-term toxicological and ecotoxicological effects of Direct Blue 1 and its degradation products is needed. nih.govresearchgate.net

Mechanism of Interaction with Biomolecules: Elucidating the precise mechanisms of interaction between Direct Blue 1 and biological macromolecules could open avenues for its use as a more specific biological probe or inhibitor. nih.gov

Development of "Green" Synthesis and Application Processes: There is a growing need for the development of more environmentally friendly synthesis routes for Direct Blue 1 and its application in dyeing processes that minimize water consumption and effluent discharge.

Advanced Material Applications: The unique photophysical properties of Direct Blue 1 could be further exploited in the development of advanced materials, such as sensors, photodynamic therapy agents, or components in electronic devices.

Efficient and Complete Degradation Pathways: While various degradation methods have been explored, achieving complete mineralization of Direct Blue 1 into non-toxic end products remains a challenge. mdpi.com Future research should focus on optimizing existing methods and exploring novel catalytic or biological degradation pathways. cdnsciencepub.com

Interactive Data Table: Chemical Properties of Direct Blue 1

| Property | Value | Source(s) |

| IUPAC Name | tetrasodium 4-amino-5-hydroxy-6-[[4'-[(E)-[4-amino-5-hydroxy-7-({4-[(E)-(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4'-yl}diazenyl)naphthalen-2-yl]diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]naphthalene-1,3-disulfonate | wikipedia.org |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₆S₄ | wikipedia.org |

| Molecular Weight | 992.80 g/mol | |

| CAS Number | 2610-05-1 | wikipedia.org |

| Appearance | Amorphous, fine blue powder | wikipedia.org |

| Solubility in Water | Soluble |

Interactive Data Table: Key Research Milestones for Direct Blue 1

| Era | Research Focus | Key Findings/Applications | Source(s) |

| Early 20th Century | Synthesis and Application | Development as a direct dye for cotton and other cellulosic fibers. | fibre2fashion.com |

| Mid-20th Century | Diversified Applications & Early Toxicology | Use as a biological stain, in paper and leather industries. Initial concerns over benzidine-based dye toxicity. | nih.govnih.gov |

| Late 20th - Early 21st Century | Environmental Impact and Remediation | Studies on adsorption, biodegradation, and advanced oxidation processes for wastewater treatment. | researchgate.netmdpi.comresearchgate.net |

| Contemporary | Advanced Characterization and Novel Applications | Use of spectroscopic techniques for detailed structural analysis. Exploration of potential in advanced materials and as a biological inhibitor. | researchgate.netnih.gov |

Eigenschaften

CAS-Nummer |

3841-14-3 |

|---|---|

Molekularformel |

C34H28N6O16S4 |

Molekulargewicht |

904.9 g/mol |

IUPAC-Name |

4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C34H28N6O16S4/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

InChI-Schlüssel |

OHMJKMNGYYWCHB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O |

Physikalische Beschreibung |

Direct blue 1 appears as bright greenish-blue solid or dark blue powder. (NTP, 1992) |

Löslichkeit |

1 to 5 mg/mL at 73 °F (NTP, 1992) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Direct Blue 1

Innovations in Direct Blue 1 Synthesis Pathways

Recent research in chemical synthesis has emphasized the development of more efficient and environmentally benign processes. For the dye industry, this translates to exploring novel catalytic systems and alternative reaction media to minimize waste, energy consumption, and the use of hazardous substances.

The principles of green chemistry are increasingly being applied to the synthesis of organic dyes to mitigate their environmental impact. While specific, industrially adopted green synthesis routes for Direct Blue 1 are not yet widely documented, research into related dye classes points toward promising future directions. A significant area of innovation is the reduction of solvent use through solid-state or near-solventless reaction conditions. chemeurope.comeurekalert.org For instance, methods developed for phthalocyanine (B1677752) dyes, which dramatically reduce the amount of corrosive and harmful solvents like dimethylaminoethanol (B1669961) (DMAE), showcase the potential for such techniques. eurekalert.org Applying this concept to azo dyes like Direct Blue 1 could involve mechanochemical methods (ball-milling) or solid-state thermal aging, which have been shown to improve yield and reduce waste in other systems. chemeurope.com

| Parameter | Conventional Synthesis | Potential Green Chemistry Approaches |

| Solvent | Large volumes of water and acids | Solid-state (solventless), minimal solvent, or aqueous media |

| Catalyst | Traditional acid/base catalysts | Photocatalysts, biocatalysts |

| Energy Input | Heating and cooling for diazotization and coupling | Room temperature reactions under visible light; lower temperatures |

| Byproducts | Significant salt and acidic waste streams | Reduced waste through higher atom economy and catalyst recycling |

This table presents a comparative overview of conventional synthesis methods for dyes versus potential green chemistry alternatives inspired by recent research.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in sustainable chemical production. researchgate.net While the direct enzymatic synthesis of a complex, synthetic dye like Direct Blue 1 has not been established, research into biocatalytic processes for other dyes provides a conceptual framework for future development. For example, the enzymatic synthesis of indigo (B80030), the iconic blue denim dye, has been achieved using glycosyltransferases. livescience.io This process creates a soluble and stable indigo precursor, indican, which can be applied to fabric under mild conditions, eliminating the need for harsh reducing agents. livescience.io

Similarly, chemoenzymatic reactions have been developed for producing natural blue pigments from precursors like geniposide, using enzymes such as β-glycosidases to initiate the pigment-forming cascade. researchgate.net Research has also demonstrated the one-step enzymatic synthesis of novel blue fluorescent amino acids using engineered tryptophan synthase. nih.gov These examples underscore the power of enzymes to perform specific transformations under environmentally benign conditions. Applying this logic to Direct Blue 1 could envision a future pathway where engineered enzymes, perhaps derived from organisms known to degrade azo dyes, are instead used for their synthesis, offering unparalleled specificity and a significantly reduced environmental footprint. researchgate.netresearchgate.net

Targeted Functionalization and Structural Modifications of Direct Blue 1

Beyond improving its synthesis, researchers are exploring ways to modify the chemical structure of Direct Blue 1 to enhance its properties or adapt it for new, advanced applications. This involves the targeted addition or alteration of functional groups to control its physical and chemical behavior.

Functionalization can occur at multiple levels. A traditional form of modification involves post-dyeing treatments to improve performance. For instance, treating fabrics dyed with Direct Blue 1 with formaldehyde (B43269) or certain metal salts can enhance wash and light fastness properties. google.com However, modern approaches focus on altering the core molecular structure to build in desired functionalities from the start.

The reactivity of Direct Blue 1 is intrinsically linked to its molecular architecture. The key structural features—the two azo (–N=N–) chromophores, the four sulfonic acid (–SO₃H) groups, the amino (–NH₂) groups, and the methoxy (B1213986) (–OCH₃) groups—all play distinct roles.

The azo bonds are the most significant feature, as they are responsible for the dye's characteristic blue color and are also the primary sites of reactivity in degradation processes. mdpi.comnih.gov In advanced oxidation processes, these bonds are susceptible to attack by hydroxyl radicals, leading to decolorization. mdpi.comresearchgate.net Similarly, under reductive conditions, the azo bonds can be cleaved. nih.gov Therefore, modifying the electronic properties of the aromatic rings attached to the azo groups, perhaps by adding electron-withdrawing or electron-donating substituents, could be used to tune the dye's color and its stability towards oxidative or reductive degradation.

| Structural Feature | Primary Function / Property | Impact on Reactivity and Interactions |

| Azo Bonds (–N=N–) | Chromophore (source of color) | Primary site for oxidative and reductive degradation; determines lightfastness. |

| Sulfonic Acid Groups (–SO₃H) | Water solubility, affinity to cellulose (B213188) | Governs electrostatic interactions with substrates; pH-dependent charge influences adsorption. researchgate.netmdpi.com |

| Amino Groups (–NH₂) | Auxochrome (modifies color) | Can be protonated at low pH, affecting overall charge and interactions. |

| Methoxy Groups (–OCH₃) | Modifies electronic properties | Influences the electron density of the aromatic system, subtly affecting color and reactivity. |

| Naphthalene (B1677914) Rings | Large, planar aromatic system | Contributes to van der Waals forces and stacking interactions with substrates like cotton fibers. |

This interactive table summarizes the key structural components of Direct Blue 1 and their influence on its chemical properties and reactivity.

Environmental Fate, Transport, and Advanced Remediation Research of Direct Blue 1

Direct Blue 1 Persistence and Distribution in Environmental Compartments

Direct Blue 1, a complex azo dye, exhibits significant persistence in various environmental compartments due to its chemical stability. Its distribution is largely governed by its interaction with soil and sediment, as well as its fate in aquatic systems.

Environmental Half-Life and Primary Degradation Pathways of Direct Blue 1

The persistence of Direct Blue 1 in the environment is a significant concern. Under anaerobic conditions, which are common in sediment and some water bodies, the dye undergoes degradation. Research has determined a half-life of 16.5 days for Direct Blue 1 in an anaerobic sediment/water mixture; however, it is noted that the effect of adsorption to the sediment was not factored into this calculation.

The primary degradation pathway for Direct Blue 1, like other azo dyes, involves the reductive cleavage of its azo bonds (-N=N-). This process is facilitated by a wide variety of anaerobic bacteria researchgate.netmdpi.com. The cleavage of the azo linkages results in the formation of smaller, colorless aromatic amines, which may themselves be subject to further environmental transformation researchgate.netmdpi.com. Fungi, such as Aspergillus terreus, have also been shown to degrade Direct Blue 1, a process confirmed by the increased activity of enzymes like laccase and manganese-peroxidase researchgate.net. Under anaerobic conditions, the presence of specific electron acceptors can influence the degradation rate. For a similar trisazo dye, Direct Blue 71, the highest removal efficiency was achieved under methanogenic conditions, while the highest removal speed was observed in the presence of sulfate (B86663) tuiasi.ro.

Adsorption and Desorption Dynamics of Direct Blue 1 in Aquatic and Terrestrial Matrices

The movement and distribution of Direct Blue 1 in the environment are heavily influenced by its adsorption and desorption characteristics in soil and aquatic systems. Due to its ionic nature, the retention of the dye is significantly affected by ion-exchange processes, particularly on clay surfaces and adsorption at mineral surfaces such as goethite. This interaction can slow down or prevent the leaching of the dye through the soil profile.

The adsorption of Direct Blue 1 to sediment and soil is a pH-dependent process. Studies on structurally similar dyes show that adsorption increases as the pH decreases researchgate.net. This is attributed to the presence of weakly basic amino groups and strongly acidic sulfonate groups in the dye's structure, which are responsible for the sorption mechanisms researchgate.net. The adsorption behavior of Direct Blue 1 has been effectively described by the Freundlich isotherm model, which is suitable for heterogeneous surfaces mdpi.commdpi.comresearchgate.netcore.ac.uk. This indicates that the adsorption process likely involves both physical and chemical interactions between the dye molecules and the adsorbent surface researchgate.net. In a study involving the photocatalyst graphitic carbon nitride (g-C3N4), irradiation of the catalyst was found to improve its dye adsorption capacity, increasing the maximum adsorption to 73.76 mg/g researchgate.net.

State-of-the-Art Remediation Technologies for Direct Blue 1 Contamination

Due to the persistence and potential environmental impact of Direct Blue 1, significant research has focused on developing effective remediation technologies. Advanced Oxidation Processes (AOPs), particularly photocatalysis, have emerged as a promising approach for the complete degradation of this dye.

Photo-catalytic Degradation Mechanisms of Direct Blue 1

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically Titanium dioxide (TiO₂), to degrade organic pollutants like Direct Blue 1 mdpi.com. The fundamental mechanism involves the generation of a highly reactive and non-selective oxidizing agent, the hydroxyl radical (•OH) mdpi.com. When the semiconductor catalyst is irradiated with light of sufficient energy (e.g., UV radiation), an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻-h⁺) mdpi.com.

The generated holes (h⁺) can then oxidize water molecules or hydroxyl ions adsorbed on the catalyst surface to produce hydroxyl radicals. Simultaneously, the electrons (e⁻) in the conduction band are transferred to adsorbed molecular oxygen, forming superoxide (B77818) radical anions (•O₂⁻), which can further react to produce more hydroxyl radicals mdpi.com. These hydroxyl radicals are powerful enough to attack the complex structure of Direct Blue 1, leading to the cleavage of the chromophoric azo bonds and eventual mineralization of the dye into simpler, less harmful substances like CO₂, H₂O, and inorganic salts mdpi.com. Other mechanisms for photodegradation include dye sensitization, where the dye itself absorbs light and injects an electron into the catalyst, and direct photolysis, which is generally a slower process researchgate.net.

Development and Optimization of Novel Photo-catalysts for Direct Blue 1 Abatement

Research into the photocatalytic degradation of Direct Blue 1 has explored the development and optimization of various photocatalysts to enhance efficiency. While Titanium dioxide (TiO₂) is a widely used catalyst due to its stability, low cost, and non-toxicity, efforts have been made to improve its performance mdpi.combiomedres.us.

One approach involves modifying existing catalysts. For instance, irradiating microparticulate TiO₂ with an e-beam has been shown to slightly improve the photodegradation rate constant of Direct Blue 1 mdpi.compuce.edu.ec. Another strategy is doping the catalyst with metals or non-metals. For other direct blue dyes, doping TiO₂ with lanthanide ions or silver (Ag) has been shown to enhance photocatalytic activity by improving surface properties and electron-hole separation biomedres.us.

Novel photocatalysts are also being developed. Graphitic carbon nitride (g-C₃N₄) is gaining attention because it can be activated by longer wavelengths of light, making it suitable for use with solar radiation researchgate.netcedia.edu.ec. Irradiating g-C₃N₄ with a high-energy electron beam has been found to improve its adsorption ability for Direct Blue 1, and the addition of hydrogen peroxide (H₂O₂) can significantly promote the photocatalytic degradation process, achieving 99% dye removal in 40 minutes researchgate.netcedia.edu.ec. Other novel catalysts being investigated for dye degradation include Zinc oxide (ZnO) and various composite materials like CuO-ZnO and ZnSnO₃@S-doped g-C₃N₄ researchgate.netbiomedres.us.

Comparison of Photocatalysts for Direct Dye Degradation

| Photocatalyst | Modification/Condition | Target Dye | Key Finding | Reference |

|---|---|---|---|---|

| TiO₂ | e-beam Irradiation (10 kGy) | Direct Blue 1 | Slightly improved photodegradation rate constant. | mdpi.compuce.edu.ec |

| g-C₃N₄ | e-beam Irradiation + H₂O₂ | Direct Blue 1 | 99% dye removal in 40 minutes. | researchgate.netcedia.edu.ec |

| Gd-TiO₂ | Doping | Direct Blue 53 | Most effective among tested lanthanide-doped catalysts. | biomedres.us |

| Ag-doped ZnO | Doping | Direct Blue 199 | Optimum dye removal of 74% under UV irradiation. | biomedres.us |

| CuO-ZnO | Composite | Direct Blue 71 | Higher photoactivity than reagent-grade ZnO under visible light. | biomedres.us |

Reaction Kinetics and Quantum Yield in Direct Blue 1 Photo-degradation

The study of reaction kinetics is crucial for understanding the rate and mechanism of Direct Blue 1 photodegradation. Research has consistently shown that the photocatalytic degradation of Direct Blue dyes, including Direct Blue 1, often follows a pseudo-first-order kinetic model mdpi.combiomedres.usresearchgate.net. This implies that the rate of reaction is directly proportional to the concentration of the dye at any given time.

In a specific study on Direct Blue 1, the photodegradation rate constants were determined for both non-irradiated and e-beam irradiated TiO₂. The results showed that irradiation could influence the reaction rate mdpi.com. The addition of hydrogen peroxide to a system with irradiated g-C₃N₄ also led to a 1.4 times higher activity in the degradation of Direct Blue 1 researchgate.netcedia.edu.ec.

The quantum yield, which measures the efficiency of a photochemical process, is a critical parameter for modeling photodegradation in various systems. It represents the number of molecules undergoing a specific reaction for each photon absorbed. While the determination of accurate, wavelength-dependent quantum yields is an active area of research for many pollutants, specific quantum yield values for the photodegradation of Direct Blue 1 are not yet widely reported in the literature rsc.org. This highlights a gap in the current understanding and an opportunity for future research to better predict the fate of this dye in sunlit environments.

Kinetic Data for Direct Blue 1 Photocatalytic Degradation

| Catalyst | Condition | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| TiO₂ | Non-irradiated | Pseudo-first-order | 0.0661 min⁻¹ | mdpi.compuce.edu.ec |

| TiO₂ | Irradiated (10 kGy e-beam) | Pseudo-first-order | 0.0742 min⁻¹ | mdpi.compuce.edu.ec |

| g-C₃N₄ | Irradiated + H₂O₂ | Pseudo-first-order | Not explicitly stated, but 1.4x higher activity than without H₂O₂. | researchgate.netcedia.edu.ec |

Electrochemical Oxidation and Reduction Processes for Direct Blue 1 Treatment

Electrochemical oxidation has emerged as a promising technique for the degradation of persistent organic pollutants like Direct Blue 1. researchgate.netresearchgate.net This method relies on the generation of highly reactive species, such as hydroxyl radicals (•OH), directly on the surface of an anode to break down the complex dye molecule. researchgate.net

In a laboratory-scale study, the electrochemical oxidation of Direct Blue 1 was investigated using a reactor with a mixed-metal oxide (MMO) coated titanium anode and a stainless steel cathode. The study optimized various operating parameters to maximize the removal efficiency. At a pH of 5, a current density of 15 mA/cm², and an initial dye concentration of 50 mg/l, the process achieved a 98.03% dye removal and a 95% Chemical Oxygen Demand (COD) reduction after 105 minutes of electrolysis. researchgate.net

Another study employed graphite (B72142) and stainless steel plates as the anode and cathode, respectively, to decolorize a synthetic wastewater solution containing Direct Blue dye. The results indicated that the maximum removal efficiency of 98% was achieved under optimal conditions: a pH of 2, an initial dye concentration of 100 mg/L, 500 mg/L of NaCl as an electrolyte, and a 5V voltage. researchgate.net

The fundamental principle of these processes involves redox reactions. ncert.nic.in Oxidation is the loss of electrons by a substance, while reduction is the gain of electrons. ncert.nic.in In the context of electrochemical treatment, the Direct Blue 1 dye is oxidized, losing electrons and breaking down into simpler, less harmful compounds. researchgate.netresearchgate.netncert.nic.in

Advanced Oxidation Processes (AOPs) for Direct Blue 1 Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation with hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for degrading recalcitrant compounds like azo dyes. researchgate.net AOPs can lead to the complete mineralization of organic pollutants, converting them into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org

The Fenton process, a type of AOP, utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate powerful hydroxyl radicals that can effectively decolorize and degrade dyes like Direct Blue 1. researchgate.netsemanticscholar.org Research has shown that the efficiency of the Fenton process is highly dependent on the ratio of Fe²⁺ to H₂O₂ and the pH of the solution. researchgate.netsemanticscholar.org

In one study, the optimal molar ratio of Fe²⁺ to H₂O₂ for the highest decolorization of Direct Blue 1 was found to be 1:40. researchgate.net The study also explored a combined approach of Fenton treatment followed by precipitation. By treating a 0.09 mmol L⁻¹ solution of Direct Blue 1 with the Fenton process for just 5 minutes and then adjusting the pH to 6.0 for precipitation, a remarkable 97.79% decolorization was achieved. researchgate.netsemanticscholar.org This combined method presents a cost-effective option by reducing the operational costs associated with standalone AOPs. semanticscholar.org

The photo-Fenton process is an enhancement of the Fenton reaction, where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and improving the degradation rate of organic pollutants. fiveable.me

Ozonation and sonolysis are other AOPs that have been investigated for the removal of dyes from aqueous solutions. Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophoric groups of dyes, leading to decolorization. atlantis-press.commdpi.combas.bg The effectiveness of ozonation is influenced by factors such as pH, ozone dosage, and contact time. bas.bgnih.gov The process can lead to the complete mineralization of contaminants into simpler products like carbon dioxide and water. mdpi.com

Sonolysis, the application of ultrasound, can also degrade organic compounds through acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals. nih.gov

The combination of ozonation and sonolysis has been shown to be a highly effective method for dye removal. nih.gov A study on the degradation of C.I. Direct Red 23, a dye with a similar azo linkage to Direct Blue 1, demonstrated that the combined process followed pseudo-first-order kinetics. nih.gov The study found that the degradation rate was influenced by the initial dye concentration, pH (with an optimum at 8.0), and ozone dose. nih.gov The degradation pathway involved the breakdown of the dye into intermediates like naphthalene-2-sulfonic acid, 1-naphthol, and eventually to inorganic ions and simple organic acids. nih.gov

Adsorption Technologies for Direct Blue 1 Removal from Aqueous Solutions

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. pjoes.commdpi.commdpi.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

The quest for cost-effective and efficient adsorbents has led to the investigation of various materials, including natural and synthetic polymers, agricultural wastes, and nanomaterials. mdpi.comarabjchem.orgresearchgate.net

Polymeric Nanoparticles: Nano-sized polymers, such as poly(2-hydroxyethyl methacrylate) [poly(HEMA)], have been successfully used to remove Direct Blue 9, a related dye, from aqueous solutions. pjoes.compjoes.com These nanoparticles offer a high surface area for adsorption.

Chitosan (B1678972) and Cyclodextrins: Biopolymers like chitosan and β-cyclodextrin have been employed as adsorbents for Direct Blue 78. mdpi.com Chitosan, derived from chitin, is a readily available and effective adsorbent. mdpi.com

Agricultural Waste-Based Adsorbents: Low-cost adsorbents have been developed from materials like used peanut shells, banana peels, and sawdust. arabjchem.orgresearchgate.netresearchgate.net For instance, sawdust has been shown to effectively adsorb Direct Blue dyes from wastewater. researchgate.net

Graphene-Based Adsorbents: Graphene oxide and reduced graphene oxide have demonstrated high efficiency in adsorbing cationic dyes like methylene (B1212753) blue, suggesting their potential for removing other dye types. mdpi.com

Bionanocomposites: Novel bionanocomposite adsorbents are being developed for enhanced dye removal. nih.gov These materials often combine the properties of natural polymers with nanoparticles to create highly effective adsorbents. nih.govresearchgate.net

To understand and optimize the adsorption process, researchers rely on isotherm and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. guilan.ac.ircore.ac.uk

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netguilan.ac.ir It is often used to determine the maximum adsorption capacity of an adsorbent. guilan.ac.ir The Langmuir model was found to be suitable for describing the adsorption of a Direct Blue dye onto sawdust. researchgate.net

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.com

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. guilan.ac.irnih.gov

Adsorption kinetics describe the rate at which the dye is removed from the solution. Common kinetic models include:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available sites on the adsorbent. researchgate.net

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. pjoes.comarabjchem.org This model often provides a good fit for the adsorption of dyes onto various adsorbents. pjoes.comarabjchem.orgresearchgate.net

A study on the adsorption of Direct Blue dye onto sawdust found that the process was best described by the pseudo-second-order kinetic model. researchgate.net Similarly, the adsorption of Direct Blue 9 onto polymeric nanoparticles also followed the pseudo-second-order model. pjoes.compjoes.com

Table of Adsorption Data for Direct Blue Dyes and Related Adsorbents

| Adsorbent | Dye | Isotherm Model | Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|

| Sawdust | Direct Blue | Langmuir | Pseudo-Second-Order | 8.706 | researchgate.net |

| Poly(HEMA) Nanoparticles | Direct Blue 9 | Langmuir | Pseudo-Second-Order | 15.49 | pjoes.compjoes.com |

| Chitosan-NaOH Polymer | Direct Blue 78 | Langmuir | Pseudo-Second-Order | - | mdpi.com |

Note: The table presents a summary of findings from different studies and the specific conditions for each experiment can be found in the cited references.

Membrane Filtration and Nanofiltration for Direct Blue 1 Separation

Membrane filtration has emerged as a significant technology for the treatment of drinking water and industrial wastewater, offering excellent separation capabilities. wvu.edu These pressure-driven processes utilize a semipermeable membrane, a thin layer of material that separates substances when a driving force is applied across it. wvu.edu Advancements in membrane production and module design have led to declining capital and operating costs, making them increasingly attractive for various applications, including the removal of synthetic dyes like Direct Blue 1 from effluents. wvu.edu

The primary membrane filtration processes include microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). These methods are differentiated by their pore size, molecular weight cut-off (MWCO), and operating pressures. wvu.edu

Microfiltration (MF) operates at the largest pore size (approximately 0.03 to 10 microns) and lowest pressure (15 to 60 psi). It is primarily used for removing particulates like sand, silt, clays, and some microorganisms. While effective for removing suspended solids, MF alone removes little to no dissolved organic matter, such as dyes. wvu.edu However, it can serve as a valuable pretreatment step for other membrane processes like NF or RO to reduce their fouling potential. wvu.edu

Ultrafiltration (UF) employs membranes with a smaller pore size (approximately 0.002 to 0.1 microns) and operates at slightly higher pressures (30 to 100 psi). UF can remove all microbiological species removed by MF, along with some viruses and larger organic molecules like humic materials.

Nanofiltration (NF) , sometimes referred to as "softening membranes," has a nominal pore size of approximately 0.001 microns. safewater.org Operating at higher pressures than MF and UF (typically around 90-150 psi), NF systems can remove nearly all viruses, natural organic matter, and multivalent ions that cause water hardness. safewater.org Due to its ability to remove dissolved organic molecules, NF is particularly well-suited for removing color from wastewater, making it an effective method for separating dyes like Direct Blue 1. filtnews.comsynderfiltration.com Direct nanofiltration (dNF) is an advanced concept designed to remove micropollutants, color, and nanoplastics in a single step, often without extensive pre-treatment. filtnews.com

The selection of a membrane process depends on the specific contaminants to be removed. wvu.edu For dye separation, nanofiltration offers a promising solution by providing a physical barrier to the relatively large dye molecules while allowing water and some salts to pass through. synderfiltration.com

| Membrane Process | Approximate Pore Size (microns) | Operating Pressure | Substances Removed |

|---|---|---|---|

| Microfiltration (MF) | 0.03 - 10 | 15 - 60 psi (100 - 400 kPa) | Sand, silt, clay, algae, some bacteria, cysts. |

| Ultrafiltration (UF) | 0.002 - 0.1 | 30 - 100 psi (200 - 700 kPa) | Bacteria, some viruses, humic materials. |

| Nanofiltration (NF) | ~0.001 | 90 - 150 psi (600 - 1,000 kPa) | Viruses, natural organic matter, multivalent ions (hardness), most dyes. safewater.org |

Biodegradation and Bioremediation of Direct Blue 1

The chemical stability and poor biodegradability of azo dyes like Direct Blue 1 make them persistent environmental pollutants. mdpi.com Conventional wastewater treatment methods are often insufficient for their complete removal. mdpi.com Bioremediation, which utilizes living organisms to remove toxic pollutants, presents an eco-friendly and cost-effective alternative. aalto.fiijcmas.com This biological treatment approach involves the use of microorganisms such as bacteria, fungi, and algae to decolorize and degrade hazardous dyes. aalto.fifrontiersin.org

Microbial biodegradation is considered an economical method that produces less sludge compared to conventional treatments. nih.govscienceopen.com The effectiveness of this process depends on the ability of selected microbial strains to metabolize the dye molecules. scienceopen.com The initial step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond (-N=N-), which results in the formation of generally colorless, but potentially harmful, aromatic amines. scienceopen.com A subsequent aerobic process is then required to break down these aromatic amines, leading to the complete mineralization of the dye into non-toxic substances like carbon dioxide and water. scienceopen.commdpi.com Therefore, a combination of anaerobic and aerobic conditions is often considered the most effective scheme for treating azo dye wastewater. scienceopen.commdpi.com

Several studies have demonstrated the potential of various microorganisms to decolorize and degrade Direct Blue 1 and other similar dyes. For instance, the fungus Aspergillus terreus GS28, isolated from carpet industry sludge, showed a 98.4% decolorization of Direct Blue 1 at a concentration of 100 mg/L. aalto.firesearchgate.net Similarly, bacterial consortia have been shown to be effective; a consortium including Bacillus cereus demonstrated the ability to decolorize Direct Blue 1. researchgate.net

Microbial Communities and Enzymatic Pathways for Direct Blue 1 Degradation

The microbial degradation of Direct Blue 1 is facilitated by specific enzymatic systems capable of breaking down its complex structure. frontiersin.org The primary mechanism involves the enzymatic cleavage of the azo bonds, which are responsible for the dye's color. frontiersin.org Several key enzymes, including azoreductases, laccases, and manganese peroxidases, play a crucial role in this process. frontiersin.orgnih.govnih.gov

Azoreductases: These are reductive enzymes that catalyze the initial breaking of the azo linkage, typically under anaerobic or anoxic conditions. ijcmas.comnih.gov This process requires electron donors, and the enzymes are often sensitive to the presence of oxygen. nih.gov

Ligninolytic Enzymes (Laccase and Manganese Peroxidase): Primarily produced by white-rot fungi, these are oxidative enzymes. nih.govnih.govsemanticscholar.org Laccase and manganese peroxidase (MnP) are non-specific and can oxidize a wide range of phenolic and non-phenolic compounds, including dye molecules and their breakdown products (aromatic amines). nih.govsemanticscholar.org

Research has identified these enzymes in various microorganisms effective against Direct Blue dyes. The fungus Aspergillus terreus GS28 was found to utilize laccase and manganese peroxidase to decolorize and degrade Direct Blue 1. researchgate.net Studies on the white-rot fungus Pleurotus flabellatus also highlighted its powerful enzymatic machinery, showing high laccase and MnP activity in the decolorization of Direct Blue 14. nih.govsemanticscholar.org The crude enzymes isolated from P. flabellatus were able to decolorize up to 90.39% of a dye solution within 6 hours. nih.govsemanticscholar.org Bacterial consortia have also been shown to induce various oxidoreductive enzymes, including azoreductase, laccase, and lignin (B12514952) peroxidase, during the degradation of metal-complex azo dyes. ijcmas.com

The degradation process often results in the formation of smaller, less complex molecules. For example, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Direct Blue 1 degradation by A. terreus GS28 identified metabolites such as phenol, 2,6-bis(1,1-Diemethylethyl), 4,5-Diazotricyclo[4.3.0.0(3,7)non-4-in-2-one], and 1,2-benzene dicarboxylic acid,3-nitro. researchgate.net

| Enzyme | Enzyme Type | Function in Dye Degradation | Microorganism Examples |

|---|---|---|---|

| Azoreductase | Reductive | Cleaves the azo (-N=N-) bond, leading to decolorization. ijcmas.comfrontiersin.org | Various bacteria and fungi. ijcmas.comnih.gov |

| Laccase | Oxidative | Oxidizes phenolic and non-phenolic compounds, including aromatic amines formed after azo bond cleavage. frontiersin.orgnih.govsemanticscholar.org | Pleurotus species, Aspergillus terreus. researchgate.netnih.govsemanticscholar.org |

| Manganese Peroxidase (MnP) | Oxidative | Oxidizes phenolic compounds and other xenobiotics through Mn(II) to Mn(III) oxidation. nih.govnih.govsemanticscholar.org | Pleurotus species, Aspergillus terreus. researchgate.netnih.govsemanticscholar.org |

Factors Influencing Biodegradation Efficiency of Direct Blue 1

The efficiency of microbial degradation of Direct Blue 1 is not constant but is influenced by a variety of physical and chemical parameters. jmbfs.org Optimizing these factors is crucial for achieving complete mineralization and developing an effective bioremediation process. jmbfs.org

Key factors that affect biodegradation efficiency include:

pH: The pH of the medium plays a critical role in the efficiency of dye removal, often by affecting the permeability of the dye into the microbial cells. jmbfs.orgresearchgate.net For many bacterial degradation processes, the optimal pH range is between 6.0 and 10.0. jmbfs.org For the fungus Aspergillus terreus GS28, decolorization of Direct Blue 1 was effective within a pH range of 4 to 9. researchgate.net

Temperature: Microbial growth and enzymatic activities are highly sensitive to temperature. researchgate.netjmbfs.org Different microorganisms have different optimal temperature ranges for dye degradation. jmbfs.org For example, Aspergillus terreus GS28 showed maximum decolorization of Direct Blue 1 at 30°C. aalto.firesearchgate.net A study using Bacillus cereus found the optimal temperature for decolorization to be 37°C. researchgate.net

Initial Dye Concentration: The concentration of the dye can significantly impact the degradation rate. jmbfs.org While a certain amount of dye is needed as a substrate, very high concentrations can be toxic to microorganisms, inhibiting their growth and metabolic activity. jmbfs.org The decolorization of Direct Blue 1 by Aspergillus terreus GS28 was most effective (98.4%) at an initial concentration of 100 mg/L. researchgate.net

Nutrient Sources: The presence of suitable carbon and nitrogen sources can enhance the decolorization process. nih.gov These nutrients support microbial growth and provide the necessary energy and reducing equivalents for enzymatic reactions. nih.gov However, the effect can vary; for instance, the presence of glucose has sometimes been observed to have an adverse effect by reducing the pH due to acid formation under anoxic conditions. nih.gov

Inoculum Size: The amount of microbial biomass introduced into the system can influence the rate of degradation. researchgate.netresearchgate.net A study on Bacillus cereus used a 10% inoculum for effective decolorization of Direct Blue 1. researchgate.net

Presence of Metal Ions: Certain metal ions can act as co-factors for enzymes, enhancing their activity. For instance, manganese was found to induce the activity of manganese peroxidase in A. terreus, which enhanced the degradation of Direct Blue 1. researchgate.net

| Factor | Influence on Biodegradation | Reported Optimal Conditions for Direct Blue Dyes |

|---|---|---|

| pH | Affects enzyme activity and dye solubility/availability. jmbfs.org | 7.0 for Bacillus cereus; researchgate.net 4.0-9.0 for Aspergillus terreus. researchgate.net |

| Temperature | Impacts microbial growth rate and enzyme kinetics. jmbfs.org | 37°C for Bacillus cereus; researchgate.net 30°C for Aspergillus terreus. researchgate.net |

| Initial Dye Concentration | High concentrations can be inhibitory to microbial activity. jmbfs.org | 100 mg/L for Bacillus cereus and Aspergillus terreus. researchgate.netresearchgate.net |

| Nutrients (Carbon/Nitrogen) | Provide energy and support biomass growth for degradation. nih.gov | Tryptone, peptone, or yeast extract enhanced decolorization for some bacteria. researchgate.net |

Advanced Analytical Methodologies for Direct Blue 1 Characterization and Quantification

Spectroscopic Techniques for Direct Blue 1 Analysis and Monitoring

Spectroscopic methods are fundamental in the study of Direct Blue 1, offering non-destructive and rapid analysis. These techniques probe the interaction of the dye molecule with electromagnetic radiation, yielding insights into its electronic and vibrational properties, which are crucial for both qualitative and quantitative assessments.

Advanced UV-Vis Spectrophotometric Applications for Direct Blue 1

Ultraviolet-visible (UV-Vis) spectrophotometry is a primary and widely accessible technique for the analysis of Direct Blue 1. researchgate.net It is commonly used to determine the concentration of the dye in aqueous solutions and to monitor the progress of its degradation in various treatment processes. mdpi.comresearchgate.net The method relies on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum, a characteristic attributed to its extensive system of conjugated double bonds within the chromophore.

The analysis is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax) of the dye. For Direct Blue 1, the λmax is reported to be around 565 nm, though it can vary slightly depending on the solvent and pH. researchgate.net The concentration of the dye is then calculated using the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration. azom.com

Advanced applications of UV-Vis spectrophotometry in the study of Direct Blue 1 include:

Kinetic Studies of Degradation: Real-time or time-interval UV-Vis measurements are instrumental in studying the kinetics of dye degradation in advanced oxidation processes (AOPs) like photocatalysis. mdpi.comyoutube.com By tracking the decrease in the absorbance peak at λmax over time, researchers can determine the rate of decolorization and fit the data to kinetic models, such as the pseudo-first-order model. mdpi.commdpi.com

Monitoring Decolorization Efficiency: The technique is the standard method for quantifying the efficiency of various dye removal technologies. researchgate.net The disappearance of the main absorbance peak in the visible region is a direct indicator of the cleavage of the azo bonds, which are responsible for the dye's color. researchgate.net

Studying Aggregation Phenomena: UV-Vis spectroscopy can be used to study the self-aggregation of Direct Blue 1 in solution as a function of concentration and pH. researchgate.net Changes in the spectral profile, such as shifts in λmax or deviations from the Beer-Lambert law, can indicate the formation of dye aggregates. researchgate.net

Diffuse Reflectance Spectroscopy (DRS): For solid samples or catalysts used in degradation, DRS, a UV-Vis based technique, is employed to characterize their optical properties, such as determining the energy band gap of a photocatalyst like TiO2. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Direct Blue 1 Structural Elucidation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of Direct Blue 1. researchgate.netjasco-global.com These techniques are complementary, probing the vibrational modes of the molecule's functional groups. jasco-global.com

FTIR Spectroscopy is used to identify the functional groups present in the Direct Blue 1 molecule. cedia.edu.ec The dye's structure contains various groups such as -OH, -NH2, -SO3Na, N=N (azo), and aromatic rings, each of which has characteristic absorption frequencies in the infrared region. researchgate.netcedia.edu.ec FTIR analysis can confirm the presence of these groups and is particularly useful for observing changes in the dye's structure during degradation processes. For example, the disappearance of the characteristic azo bond peak can confirm its cleavage. cedia.edu.ec

Raman Spectroscopy , particularly resonance Raman, is highly effective for studying the chromophore of Direct Blue 1. researchgate.net By using an excitation wavelength close to the dye's electronic absorption maximum, the vibrational modes associated with the chromophore are selectively enhanced. researchgate.net This allows for detailed structural analysis of the dye molecule, even when it is adsorbed onto a surface like cellulose (B213188). researchgate.net Studies have used Raman spectroscopy to confirm that Direct Blue 1 exists predominantly in its hydrazone tautomeric form. researchgate.net The combination of FTIR and Raman provides a more complete picture of the dye's molecular structure and its interactions with its environment. jasco-global.com

Nuclear Magnetic Resonance (NMR) for Direct Blue 1 Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like Direct Blue 1 in solution. researchgate.netwikipedia.org It provides information on the connectivity and chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgmsu.edu

For Direct Blue 1, NMR studies have been crucial in determining its precise tautomeric structure. researchgate.net The molecule can theoretically exist in an azo or a hydrazone form. Spectroscopic data from NMR, along with Raman and IR, have shown that the dye exists as the hydrazone tautomer in various media, including solutions of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

¹H NMR spectra can reveal how the dye interacts with its environment. researchgate.net For instance, changes in the chemical shifts of proton resonances can be observed when the dye interacts with other molecules or surfaces. researchgate.net This provides insight into intermolecular interactions such as hydrogen bonding. researchgate.net Although a powerful tool, the complexity and potential for low solubility of large dye molecules can present challenges for NMR analysis.

Mass Spectrometry Techniques for Direct Blue 1 Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool for identifying the intermediate products formed during the degradation of Direct Blue 1. nih.govresearchgate.net While direct MS analysis can be complex, it is often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze the mixture of compounds produced during treatment processes. nih.govrsc.org

In the context of dye degradation, advanced oxidation processes (AOPs) break down the large, complex structure of Direct Blue 1 into smaller, often aromatic, molecules. core.ac.ukresearchgate.net Identifying these byproducts is crucial for understanding the degradation pathway and for assessing the final toxicity of the treated effluent.

For similar azo dyes like C.I. Direct Blue 15, GC-MS analysis of treated wastewater has been used to identify degradation products. nih.gov The process involves the cleavage of the azo bonds, followed by the breakdown of the resulting aromatic amines into smaller organic compounds. nih.gov The mass spectra of these fragments are compared with spectral libraries to confirm their identity. nih.gov Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) are also emerging as rapid methods for identifying dyes with minimal sample preparation. researchgate.net

Chromatographic Separation and Detection Methods for Direct Blue 1

Chromatographic techniques are essential for separating Direct Blue 1 from complex matrices, such as wastewater or commercial dye formulations, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Direct Blue 1 Analysis

High-Performance Liquid Chromatography (HPLC) is a robust, reliable, and widely used method for the separation, identification, and quantification of direct dyes, including Direct Blue 1. nih.gov The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

A typical HPLC method for Direct Blue 1 involves a reverse-phase (RP) system, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water or an aqueous buffer. sielc.comnajah.edu Detection is commonly performed using a UV-Vis or a diode-array detector (DAD), which can monitor the absorbance at one or multiple wavelengths simultaneously. nih.gov

Key aspects of HPLC analysis for Direct Blue 1 include:

Quantification: The method is highly accurate for routine analysis and quality control of commercial dyeing formulations. nih.gov

Separation: It can effectively separate Direct Blue 1 from impurities or other dyes present in a mixture. vliz.be

Method Development: Parameters such as mobile phase composition (e.g., acetonitrile/water ratio), pH, and the use of ion-pairing agents can be optimized to achieve better separation and peak shape. najah.edu

Compatibility: HPLC can be coupled with mass spectrometry (HPLC-MS), providing a powerful tool for both the quantification of the parent dye and the identification of unknown degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Direct Blue 1 Derivative Analysis

Direct analysis of the complex, non-volatile azo dye Direct Blue 1 by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, an indirect approach involving chemical derivatization is employed. This methodology centers on the reductive cleavage of the azo linkages (–N=N–) within the dye molecule to produce smaller, more volatile, and GC-amenable aromatic amines. shimadzu.comnih.gov Direct Blue 1 is a benzidine-based dye, and its reductive cleavage is expected to yield 3,3'-dimethoxybenzidine, among other compounds. researchgate.net

The analytical process typically follows a standardized procedure, such as that outlined in methods like ISO 14362-1, for the determination of banned aromatic amines from azo colorants in products like textiles. nih.govglsciences.com The workflow begins with the reduction of the dye, commonly achieved using a sodium dithionite (B78146) solution buffered to a specific pH, which breaks the azo bonds. shimadzu.com Following this cleavage, the resulting aromatic amines are extracted from the aqueous solution into an organic solvent, such as methyl tert-butyl ether (MTBE), often using a supported liquid extraction (SLE) technique. glsciences.com

To enhance volatility and improve chromatographic separation, the extracted amines are then derivatized. researchgate.net A common derivatization agent is pentafluoropropionic anhydride, which reacts with the amine groups. researchgate.net The final derivatized extract is then injected into the GC-MS system for separation and identification. researchgate.netglsciences.com The GC separates the various amine derivatives based on their boiling points and interaction with the column, while the MS detects and identifies them based on their unique mass-to-charge ratios, allowing for both qualitative and quantitative analysis. fao.orgnih.gov Studies on the related Direct Blue 15 dye have successfully used this multi-step process to identify and quantify the degradation products. researchgate.netnih.gov

Table 1: Generalized Workflow for GC-MS Analysis of Direct Blue 1 Derivatives

| Step | Description | Common Reagents/Techniques | Purpose | Reference |

|---|---|---|---|---|

| 1. Sample Preparation | Extraction of the dye from the matrix (e.g., textile). | Refluxing chlorobenzene | Isolate the dye from the sample material. | glsciences.com |

| 2. Reductive Cleavage | The azo bonds of the dye are chemically broken. | Sodium dithionite in a buffered solution (e.g., sodium citrate/sodium hydroxide). | To convert the non-volatile dye into its constituent aromatic amines. | shimadzu.comglsciences.com |

| 3. Liquid-Liquid Extraction | The resulting aromatic amines are separated from the aqueous phase. | Methyl tert-butyl ether (MTBE) or diethyl ether; Supported Liquid Extraction (SLE). | To concentrate the amines in an organic solvent suitable for the next steps. | researchgate.netglsciences.com |

| 4. Derivatization | The extracted amines are chemically modified to increase their volatility. | Acylating agents like pentafluoropropionic anhydride. | To make the amines suitable for gas chromatography analysis. | researchgate.netjfda-online.com |

| 5. GC-MS Analysis | The derivatized amines are separated and detected. | Capillary GC column (e.g., DB-5ms) coupled to a Mass Spectrometer. | To separate, identify, and quantify the individual aromatic amines. | nih.govresearchgate.net |

Electrochemical Sensor Development for Direct Blue 1 Detection and Quantification

Electrochemical sensors have emerged as a powerful tool for the detection of azo dyes due to their low cost, portability, high sensitivity, and rapid response. citedrive.combiointerfaceresearch.com These sensors operate by measuring the electrical signal (such as current or potential) generated by the redox reactions of the target analyte at an electrode surface. mdpi.com The electroactive nature of the azo group (–N=N–) in Direct Blue 1 makes it a suitable candidate for electrochemical detection methods.

The development of these sensors involves designing and fabricating electrodes that can facilitate the electron transfer process of the dye molecule. While unmodified electrodes can be used, research frequently focuses on modifying the electrode surface to enhance analytical performance, including improving sensitivity, selectivity, and stability. mdpi.commdpi.com

Voltammetric and Amperometric Methods for Direct Blue 1 Quantification

Voltammetric and amperometric techniques are the cornerstones of electrochemical analysis for compounds like Direct Blue 1. These methods provide both qualitative and quantitative information based on the relationship between current and potential in an electrochemical cell. citedrive.com

Voltammetry involves applying a varying potential to a working electrode and measuring the resulting current. citedrive.com Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed. citedrive.com In CV, the potential is swept in both forward and reverse directions, providing information on the redox processes (oxidation and reduction) of the dye. biointerfaceresearch.com DPV, a more sensitive technique, applies potential pulses on top of a linear ramp, which enhances the signal-to-noise ratio by minimizing the non-faradaic (background) current. nih.gov The peak current observed in a voltammogram is directly proportional to the concentration of the analyte, forming the basis for quantification. mdpi.com

Amperometry operates by holding the potential at a constant value—one at which the analyte is known to react—and measuring the current as a function of time. wikipedia.org The measured steady-state current is proportional to the bulk concentration of the analyte. mdpi.com This method is particularly useful for continuous monitoring applications. While voltammetry provides a detailed "fingerprint" of the electrochemical behavior over a range of potentials, amperometry offers a simpler, often faster, method for quantification once the optimal potential is known. mdpi.comwikipedia.org

Development of Modified Electrodes for Enhanced Direct Blue 1 Sensitivity

The performance of electrochemical sensors for azo dyes is critically dependent on the properties of the working electrode. While standard electrodes like glassy carbon electrodes (GCE) can detect azo dyes, they often suffer from low sensitivity and electrode fouling. biointerfaceresearch.com To overcome these limitations, researchers extensively use modified electrodes, which incorporate materials that enhance the electrochemical response. mdpi.comresearchgate.net The modification aims to increase the effective surface area, improve electrical conductivity, and catalyze the electron transfer reaction of the dye molecule. mdpi.comrsc.org

A wide array of nanomaterials has been successfully used as modifiers. mdpi.comencyclopedia.pub

Carbon Nanotubes (CNTs): Due to their large surface area, high electrical conductivity, and chemical stability, CNTs are excellent materials for electrode modification. mdpi.comnih.gov They can be functionalized to further improve interactions with the target analyte. acs.org

Graphene and its Derivatives: Graphene, a single layer of carbon atoms, offers an exceptionally high surface-to-volume ratio and superior electron mobility. mdpi.comrsc.org Reduced graphene oxide (rGO) is often used in combination with other nanomaterials to create synergistic effects that boost sensor sensitivity. nih.gov The π-π stacking interactions between graphene's structure and the aromatic rings of azo dyes can also help preconcentrate the analyte at the electrode surface, further enhancing the signal. mdpi.comacs.org

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (AuNPs), silver (AgNPs), and various metal oxides (e.g., ZnO, TiO₂) are used to catalyze the electrochemical reaction. mdpi.comresearchgate.net They facilitate faster electron transfer kinetics and can significantly lower the detection limits for azo dyes. encyclopedia.pubrsc.org

These modifiers can be applied to the electrode surface individually or as composites to leverage their combined advantages. The resulting sensors have demonstrated the ability to detect azo dyes at very low concentrations, often in the nanomolar (nM) range. nih.govrsc.org

Table 2: Examples of Modified Electrodes for Azo Dye Detection

| Electrode Modifier | Target Azo Dye | Analytical Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Reduced Graphene Oxide (rGO) & Poly(L-methionine) Film | Amaranth | DPV | 57 nM | nih.gov |

| Amino-functionalized MWCNTs & ZnO Nanoparticles | Orange II | CV, DPV | 0.57 nM | mdpi.com |

| Cu-doped ZnO Nanoparticles & MWCNTs | Coomassie Brilliant Blue | SWV | 0.1 nM | rsc.orgresearchgate.net |

| Graphene & Mesoporous TiO₂ Nanocomposite | Orange II | DPV | 0.92 nM | mdpi.com |

| Gold Nanoparticle/β-Cyclodextrin/Arginine Composite | Carmoisine, Food Yellow 3, Tartrazine | SWV | Not Specified | mdpi.com |

Computational Chemistry and Theoretical Studies on Direct Blue 1

Quantum Chemical Calculations of Direct Blue 1 Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structure of Direct Blue 1. These methods can predict molecular orbitals, electronic transitions, and vibrational frequencies, providing a detailed understanding of the dye's behavior.

| Calculated Property | DFT Findings for Direct Blue 1 and Related Dyes | Significance |

|---|---|---|

| Molecular Geometry | Two near-planar halves with a twist about the central biphenyl (B1667301) bond. york.ac.uk | Correlates well with experimental structural data. |

| NMR Resonances | Good correlation between calculated and experimental NMR resonances in solution. york.ac.uk | Validates the accuracy of the DFT model for describing the molecule in a solvated state. |

| Electronic Spectra (TD-DFT) | Predicts UV-Vis spectra and identifies the nature of electronic transitions for similar direct dyes. researchgate.net | Aids in the interpretation of experimental absorption spectra. |

| HOMO-LUMO Gap | Large HOMO-LUMO gaps are calculated for similar direct dyes, suggesting good chemical stability. researchgate.net | Indicates the molecule's resistance to certain chemical reactions. |

Ab initio methods, such as Hartree-Fock theory, have been employed to study the structure and spectroscopy of Direct Blue 1. These first-principles calculations provide a fundamental understanding of the molecule's electronic structure without empirical parameters. The calculated structure of Direct Blue 1 from ab initio methods is similar to that obtained from DFT and semiempirical AM1 methods. Furthermore, ab initio calculations have been shown to accurately model the infrared and Raman spectra of Direct Blue 1, outperforming semiempirical methods in this regard york.ac.uk. Excited-state calculations using ab initio approaches describe the lowest excited state transition as a charge transfer from the central biphenyl group to the naphthyl rings, accompanied by charge redistribution within the hydrazone groups york.ac.uk.

| Ab Initio Calculation Finding | Details for Direct Blue 1 | Relevance |

|---|---|---|

| Molecular Structure | The calculated structure is similar to that from DFT and semiempirical methods, featuring two near-planar halves. york.ac.uk | Confirms the molecular geometry from different theoretical perspectives. |

| Vibrational Spectra | Infrared and Raman spectra calculated by ab initio methods show a good match with experimental spectra. york.ac.uk | Demonstrates the accuracy of ab initio methods for predicting vibrational properties of large dyes. |

| Excited-State Properties | The lowest excited state involves charge transfer from the biphenyl group to the naphthyl rings. york.ac.uk | Explains the nature of the primary electronic transition observed in UV-Vis spectroscopy. |

Molecular Dynamics Simulations of Direct Blue 1 Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their surroundings over time. MD simulations have been used to investigate the interactions of Direct Blue 1 with material surfaces and in different solvent environments.

The adsorption of Direct Blue 1 onto cellulose (B213188) surfaces has been investigated through spectroscopic studies, which are often complemented by molecular modeling. These studies indicate that Direct Blue 1 adsorbs onto cellophane and cotton as a hydrazone monomer. The interaction is characterized by hydrogen bonding with the cellulose and an apolar environment, suggesting hydrophobic interactions also play a role researchgate.netyork.ac.uk. The presence of phenyl and naphthyl rings in Direct Blue 1 promotes hydrophobic interactions with the cellulose surface researchgate.net. While specific quantitative data from MD simulations on the interaction energies were not found in the provided search results, the qualitative findings from spectroscopic and related studies are summarized below.

| Interaction Aspect | Finding for Direct Blue 1 Adsorption on Cellulose | Supporting Evidence |

|---|---|---|

| Adsorption State | Adsorbs as a hydrazone monomer at low concentrations. researchgate.netyork.ac.uk | Spectroscopic data (Raman and UV-visible). researchgate.netyork.ac.uk |

| Primary Interactions | Hydrogen bonding with cellulose. researchgate.net | Changes in Raman spectra upon adsorption. researchgate.net |

| Secondary Interactions | Experiences an apolar environment, suggesting hydrophobic interactions. researchgate.netyork.ac.uk | Shifts in UV-visible spectra. researchgate.netyork.ac.uk |

| Role of Molecular Structure | Phenyl and naphthyl rings promote hydrophobic interactions. researchgate.net | General principles of dye-fiber interactions. |

The behavior of Direct Blue 1 in different solvent environments has been studied using spectroscopic techniques, which can be interpreted with the aid of molecular simulations. In dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) solutions, Direct Blue 1 exists as a monomer with internal hydrogen bonds. In aqueous solutions at low concentrations, it is also monomeric, but with subtle changes in its Raman spectra that suggest external hydrogen bonding with water molecules researchgate.net. These observations highlight the influence of the solvent on the conformation and intermolecular interactions of the dye.

| Solvent | Observed State of Direct Blue 1 | Key Interactions |

|---|---|---|

| Dimethylformamide (DMF) | Monomeric researchgate.net | Internally hydrogen-bonded. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Monomeric researchgate.net | Internally hydrogen-bonded. researchgate.net |

| Water (low concentration) | Monomeric researchgate.net | Externally hydrogen-bonded with water molecules. researchgate.net |

Theoretical Approaches to Structure-Reactivity Relationships in Direct Blue 1

Understanding the relationship between the molecular structure of Direct Blue 1 and its chemical reactivity is crucial for predicting its behavior, such as its stability and degradation pathways. Theoretical approaches, often based on DFT, can provide insights into these relationships by calculating various reactivity descriptors. For instance, large HOMO-LUMO gaps calculated for similar direct dyes suggest good chemical stability researchgate.net. The reactivity of Direct Blue 1 is also influenced by its functional groups, including amino, sulfonate, methoxy (B1213986), and keto groups, which can participate in interactions like hydrogen bonding researchgate.net. The presence of the azo group is a key feature related to its reactivity, as azo compounds can be explosive under certain conditions and are susceptible to degradation, which can be studied through advanced oxidation processes nih.govresearchgate.netmdpi.com.

| Structural Feature | Influence on Reactivity | Theoretical Insight |

|---|---|---|

| Azo Groups (-N=N-) | Central to the dye's color and a primary site for chemical reactions, including degradation. Can be explosive when suspended in air. nih.gov | The electronic properties of the azo linkage can be modeled to predict susceptibility to reduction or oxidation. |

| Aromatic Rings (Phenyl and Naphthyl) | Contribute to the molecule's planarity and are involved in π-π stacking and hydrophobic interactions. researchgate.net | The electron density distribution on the rings can be calculated to predict sites for electrophilic or nucleophilic attack. |

| Functional Groups (-NH2, -OH, -SO3H, -OCH3) | Influence solubility and binding to substrates through hydrogen bonding and electrostatic interactions. researchgate.net | The acidity, basicity, and hydrogen bonding capabilities of these groups can be quantified through computational methods. |

| Overall Molecular Size and Conjugation | Affects the tendency for aggregation and the overall stability of the molecule. | DFT calculations can provide insights into the stability of different aggregated forms. Large HOMO-LUMO gaps in similar dyes suggest good chemical stability. researchgate.net |

Prediction of Direct Blue 1 Photophysical and Spectroscopic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and understanding the photophysical and spectroscopic properties of dye molecules like Direct Blue 1. frontiersin.orgresearchgate.net These theoretical methods allow for the calculation of various parameters that govern the interaction of the dye with light, providing insights into its color, electronic structure, and excited-state behavior. frontiersin.orgmedium.comresearchgate.net

Research in computational chemistry has established reliable quantum chemical methods for investigating the properties of azobenzene-based dyes, the class to which Direct Blue 1 belongs. researchgate.net Methodologies such as TD-DFT are frequently employed to calculate the electronic absorption spectra of organic dyes. medium.comresearchgate.net The selection of an appropriate exchange-correlation functional and basis set is crucial for obtaining accurate predictions. medium.com Studies have benchmarked various functionals, with hybrid functionals like B3LYP, PBE0, and CAM-B3LYP often recommended for their performance in predicting electronic transitions. medium.comresearchgate.netfaccts.de The inclusion of solvent effects, typically through models like the Polarizable Continuum Model (PCM), is also a critical consideration for accurately simulating the behavior of the dye in solution. researchgate.netresearchgate.net

For a molecule like Direct Blue 1, computational studies would typically begin with the optimization of its ground-state molecular geometry using DFT. Following this, TD-DFT calculations are performed to predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. medium.comresearchgate.net These calculations provide a theoretical UV-Vis absorption spectrum.

The primary electronic transition of interest for a dye is typically the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a key determinant of the dye's color. For azobenzene (B91143) dyes, the characteristic color arises from the π → π* and n → π* electronic transitions associated with the azo (-N=N-) chromophore. researchgate.net

The table below illustrates the type of data that would be generated from a TD-DFT calculation for Direct Blue 1, based on common outputs from such studies on other organic dyes. researchgate.netmdpi.comacs.org Please note that this is a representative table, and the values are hypothetical, intended to demonstrate the nature of the predicted data.

| Calculated Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 2.00 | 620 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 2.53 | 490 | 0.15 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 3.10 | 400 | 0.05 | HOMO → LUMO+1 (75%) |

In this hypothetical table, the S0 → S1 transition represents the excitation from the ground state to the first singlet excited state, which is predicted to be the primary contributor to the visible color of the dye, with a high oscillator strength. The "Major Contribution" column indicates the molecular orbitals involved in the electronic transition.

Furthermore, computational models can predict other important photophysical properties. These include the fluorescence quantum yield, which is the efficiency of light emission after absorption, and the excited-state lifetime, which is the duration the molecule remains in an excited state. For many azobenzene dyes, the excited-state energy is often dissipated through non-radiative pathways, such as photoisomerization (the cis-trans conversion around the N=N bond), leading to low fluorescence. researchgate.net A comprehensive computational study on Direct Blue 1 would also investigate the potential energy surfaces of its excited states to understand these deactivation pathways.

Advanced Applications of Direct Blue 1 in Materials Science and Engineering

Direct Blue 1 as a Component in Functional Dyes and Pigments Research (beyond basic coloration)

In the realm of functional materials, the focus shifts from the mere color of a dye to its ability to impart specific properties to a host material or to exhibit dynamic behavior under external stimuli. The inherent chemical structure of Direct Blue 1 provides a foundation for its exploration in these advanced applications.

Photostability, or the resistance of a dye to fade upon exposure to light, is a critical parameter for many advanced applications. While Direct Blue 1 is known to be relatively stable to light, its degradation can be initiated by processes like heterogeneous photocatalysis. mdpi.com Research into azo dyes and other organic molecules has identified several mechanisms through which their photostability can be enhanced when incorporated into a material matrix.

Matrix Rigidity and Isolation: Trapping dye molecules within a solid matrix, such as a polymer or a sol-gel, can significantly improve photostability compared to when the dye is in a solution. researchgate.net The rigid environment limits molecular motion and conformational changes that can lead to degradation pathways. This isolation also prevents the formation of dye aggregates, which can alter photochemical behavior.

Polymer Chemistry: The choice of polymer matrix has a substantial impact on the lightfastness of a dye. researchgate.net The protective action of an encapsulating matrix, such as a hybrid silica-based shell or specific polymers like polyvinylidene fluoride (B91410) (PVDF) containing UV absorbers, can effectively limit the photobleaching of the embedded dye. researchgate.net

Structural Modifications: The photostability of azo dyes is linked to their molecular structure. Generally, increased π-conjugation, such as in the diazo structure of Direct Blue 1, leads to greater stability compared to simpler azobenzene (B91143) derivatives. researchgate.net Furthermore, the introduction of certain electron-withdrawing substituents can improve oxidative photostability. researchgate.net Metal chelation is another powerful strategy; for instance, a cobalt premetallised azo dye has demonstrated very high photostability. researchgate.net

Quenching of Excited States: In some systems, the presence of a redox couple can enhance photostability by providing a rapid pathway for the dye to return to its ground state after photoexcitation, preventing degradative side reactions. researchgate.net This mechanism is particularly relevant in dye-sensitized solar cells. researchgate.net

While Direct Blue 1 itself is difficult to degrade by conventional methods due to its high molecular weight and stability, its photodegradation can be accelerated by advanced oxidation processes. mdpi.com Understanding these degradation pathways is crucial for designing material systems that can effectively suppress them and enhance the dye's functional lifetime.